molecular formula C13H13NO3 B3056815 ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate CAS No. 7443-24-5

ethyl (2Z)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B3056815
CAS No.: 7443-24-5
M. Wt: 231.25 g/mol
InChI Key: LXZSBCQFZFCBFP-DHZHZOJOSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction is also studied .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. Chemical properties might include reactivity and acidity/basicity .

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves studying how the compound interacts with biological systems. For drugs, it would involve understanding how the compound exerts its therapeutic effect .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity data, safety precautions, and disposal methods .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve the compound, or new reactions to explore .

Properties

CAS No.

7443-24-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-6-4-5-7-12(10)16-2/h4-8H,3H2,1-2H3/b11-8+

InChI Key

LXZSBCQFZFCBFP-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1OC)/C#N

SMILES

CCOC(=O)C(=CC1=CC=CC=C1OC)C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1OC)C#N

7443-24-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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